1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer
Overview
Description
1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer is a polymeric compound derived from imidazolium salts. Imidazolium-based polymers are known for their unique properties, including high thermal stability, ionic conductivity, and antimicrobial activity. These properties make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer typically involves the polymerization of imidazolium monomers. The process can be initiated through free radical polymerization, ionic polymerization, or other polymerization techniques. The reaction conditions, such as temperature, solvent, and initiator, play a crucial role in determining the molecular weight and properties of the resulting polymer.
Industrial Production Methods
In industrial settings, the production of this polymer may involve large-scale polymerization reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity. The choice of monomers, catalysts, and reaction conditions is optimized to achieve high yield and desired polymer characteristics.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups or modify its properties.
Reduction: Reduction reactions can be used to alter the polymer’s structure and functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carbonyl groups, while substitution reactions can result in the incorporation of different functional groups into the polymer backbone.
Scientific Research Applications
1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst or catalyst support in various chemical reactions due to its ionic nature and stability.
Biology: Exhibits antimicrobial properties, making it useful in biomedical applications such as wound dressings and coatings for medical devices.
Industry: Employed in the production of ion-exchange membranes, sensors, and other advanced materials.
Mechanism of Action
The mechanism by which 1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer exerts its effects is primarily related to its ionic nature and ability to interact with various molecular targets. The imidazolium ring can engage in electrostatic interactions, hydrogen bonding, and π-π stacking with other molecules, influencing their behavior and reactivity. These interactions can affect cellular processes, chemical reactions, and material properties.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazolium, 1-ethyl-3-methyl-, methyl sulfate, homopolymer: Similar structure but with an ethyl group instead of an ethenyl group.
1H-Imidazolium, 1-vinyl-3-methyl-, methyl sulfate, homopolymer: Similar structure but with a vinyl group instead of an ethenyl group.
1H-Imidazolium, 1-allyl-3-methyl-, methyl sulfate, homopolymer: Similar structure but with an allyl group instead of an ethenyl group.
Uniqueness
1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer is unique due to the presence of the ethenyl group, which can impart distinct reactivity and properties compared to other similar compounds. This uniqueness can be leveraged in specific applications where the ethenyl group’s reactivity is advantageous.
Properties
IUPAC Name |
dimethyl sulfate;1-ethenylimidazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2.C2H6O4S/c1-2-7-4-3-6-5-7;1-5-7(3,4)6-2/h2-5H,1H2;1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWIAOULKOQRHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)OC.C=CN1C=CN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22746-98-1 | |
Record name | 1H-Imidazolium, 1-ethenyl-1(or 3)-methyl-, methyl sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22746-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.